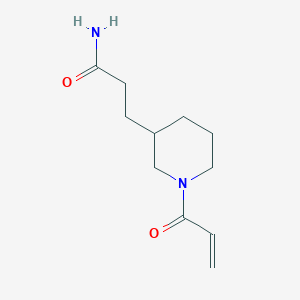
3-(1-Prop-2-enoylpiperidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Prop-2-enoylpiperidin-3-yl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as PEP and is used in scientific research for various purposes. PEP has shown promising results in the field of medicinal chemistry, and its synthesis and mechanism of action have been studied extensively.
Mechanism of Action
PEP exerts its pharmacological effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It acts as a positive allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of motor function and reward processing. PEP also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
PEP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. PEP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
PEP has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological effects have been well characterized. However, PEP has some limitations as well. It has a short half-life and is rapidly metabolized in the body, which can limit its therapeutic potential. Additionally, PEP has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on PEP. One potential application is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. PEP has been shown to have neuroprotective effects and may help to prevent the loss of neurons in these conditions. Additionally, PEP may have potential applications in the treatment of addiction and mood disorders, as it modulates the activity of dopamine and serotonin in the brain. Further research is needed to fully understand the potential therapeutic applications of PEP and to establish its safety and efficacy in humans.
In conclusion, PEP is a promising compound that has shown potential for various therapeutic applications. Its synthesis and mechanism of action have been well characterized, and it has been extensively studied in scientific research. While PEP has some limitations, it has several advantages for lab experiments and has several potential future directions for research.
Synthesis Methods
PEP can be synthesized by reacting 3-piperidin-1-ylpropanoic acid with acryloyl chloride in the presence of a base. The reaction yields PEP as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
PEP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. PEP has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
3-(1-prop-2-enoylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-11(15)13-7-3-4-9(8-13)5-6-10(12)14/h2,9H,1,3-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBINDIDJGIVANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

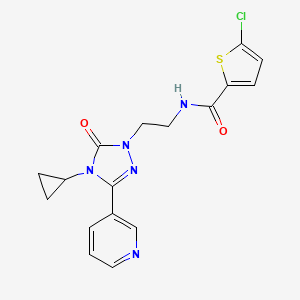

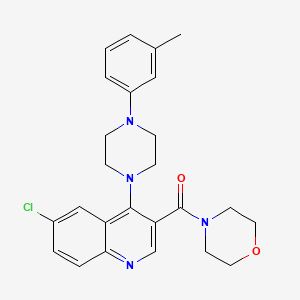
![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950074.png)
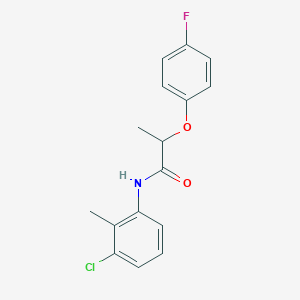
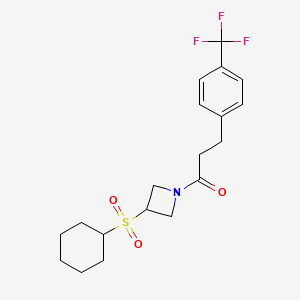
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)
![6-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
methanone](/img/structure/B2950085.png)
![Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2950086.png)
